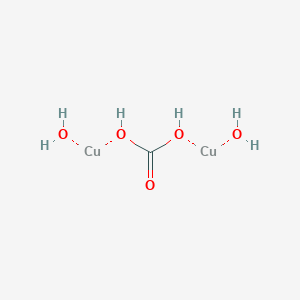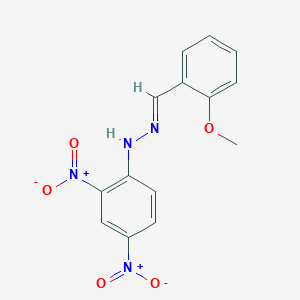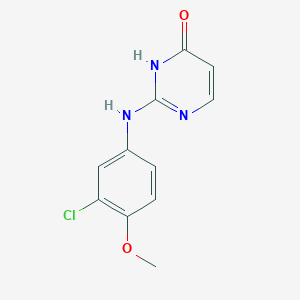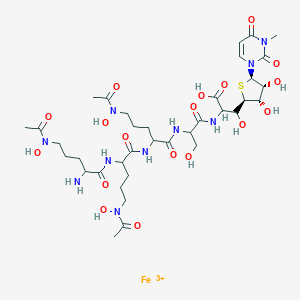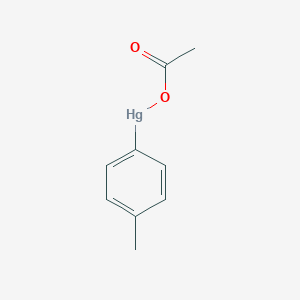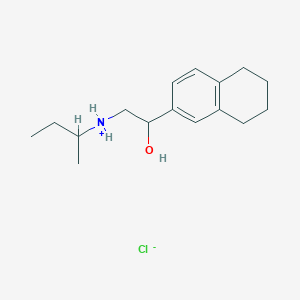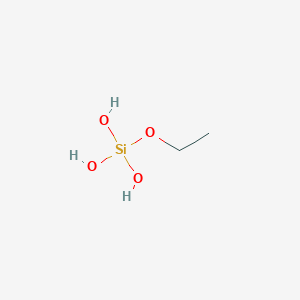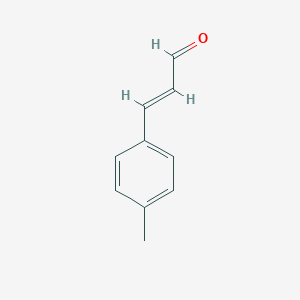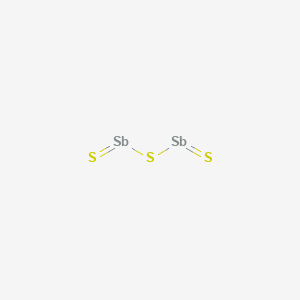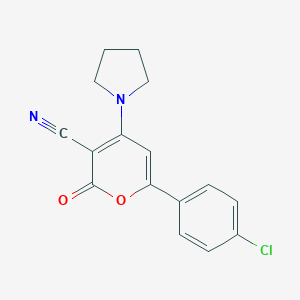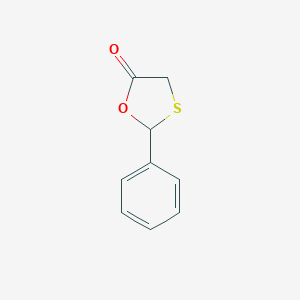
2-Phenyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-oxathiolan-5-one, also known as PTX, is a synthetic compound that has been used in various scientific research applications. It is a cyclic sulfone that has a unique structure, making it an interesting compound to study.
Mechanism of Action
2-Phenyl-1,3-oxathiolan-5-one has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-Phenyl-1,3-oxathiolan-5-one has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been shown to have anti-inflammatory effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it has a unique structure, making it an interesting compound to study. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to have various biochemical and physiological effects, making it a versatile compound for studying different biological processes. One limitation of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for 2-Phenyl-1,3-oxathiolan-5-one research. One potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-1,3-oxathiolan-5-one and its effects on different biological processes.
Synthesis Methods
2-Phenyl-1,3-oxathiolan-5-one can be synthesized through a multistep process involving the reaction of different chemical compounds. The synthesis method involves the reaction of 2-phenyl-1,3-propanediol with thionyl chloride to produce 2-phenyl-1,3-dichloropropane. The 2-phenyl-1,3-dichloropropane is then reacted with sodium sulfide to produce 2-Phenyl-1,3-oxathiolan-5-one.
Scientific Research Applications
2-Phenyl-1,3-oxathiolan-5-one has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
2-Phenyl-1,3-oxathiolan-5-one |
|---|---|
Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-phenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C9H8O2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
CCPIXSCRYWRMSZ-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



